molecular formula C16H16FN5S B12249618 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B12249618
M. Wt: 329.4 g/mol
InChI Key: FFUOCBWKWGKPCF-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a benzothiazole core linked to a piperazine ring, which is further substituted with a fluorinated pyrimidine moiety. The unique structural attributes of this compound contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and subsequent substitution with the fluorinated pyrimidine group. Key steps include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Introduction: The benzothiazole intermediate is then reacted with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the piperazine linkage.

    Fluorinated Pyrimidine Substitution: Finally, the piperazine-benzothiazole intermediate is reacted with a fluorinated pyrimidine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated pyrimidine moiety, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic conditions (e.g., NaOH, KOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced double bonds

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing its catalytic activity and thereby inhibiting bacterial growth . The fluorinated pyrimidine moiety is crucial for this interaction, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific combination of a benzothiazole core, a piperazine ring, and a fluorinated pyrimidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H16FN5S

Molecular Weight

329.4 g/mol

IUPAC Name

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C16H16FN5S/c1-11-14(17)15(19-10-18-11)21-6-8-22(9-7-21)16-20-12-4-2-3-5-13(12)23-16/h2-5,10H,6-9H2,1H3

InChI Key

FFUOCBWKWGKPCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)F

Origin of Product

United States

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